BenchChemオンラインストアへようこそ!

4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid

Xanthine Oxidase Enzyme Inhibition Uric Acid Metabolism

Procure with confidence the precise 2-substituted 3-oxoindazole regioisomer (CAS 1239772-84-9). Generic substitution is scientifically unsound: its unique spatial orientation of the butanoic acid chain and the critical 3-oxo hydrogen-bond acceptor directly impact target-binding, enzyme inhibition potency (Ki = 4.20 nM for XO), and degrader conjugation efficiency. This ≥95% pure scaffold is an essential, non-substitutable starting point for rational, structure-based programs in LRRK2 degrader synthesis and IDO1 inhibitor optimization. Verify your lead series with the correct regioisomer.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 1239772-84-9
Cat. No. B2381830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid
CAS1239772-84-9
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N2)CCCC(=O)O
InChIInChI=1S/C11H12N2O3/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12-13/h1-2,4-5,12H,3,6-7H2,(H,14,15)
InChIKeyBUSPNFHPKPBUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid (CAS 1239772-84-9): Core Identity and Scientific Selection Criteria


4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid (CAS 1239772-84-9) is an indazole-derived heterocyclic carboxylic acid characterized by a 3-oxo-2,3-dihydro-1H-indazole core fused to a butanoic acid side chain [1]. The compound is catalogued in multiple authoritative chemical databases including PubChem (CID 71683580) and ChemIDplus, with molecular formula C11H12N2O3 and molecular weight 220.22 g/mol [2]. Commercially, it is available from multiple suppliers in ≥95% purity as a research-grade synthetic intermediate and lead-optimization scaffold . The compound's structural signature—specifically the 2-substituted 3-oxo-1,3-dihydroindazole motif—distinguishes it from regioisomeric indazole carboxylic acids (e.g., 1-substituted and 3-substituted variants) and imparts unique physicochemical and target-interaction profiles .

Why Regioisomeric Indazole Carboxylic Acids Cannot Substitute for 4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid (CAS 1239772-84-9)


Generic substitution of indazole-based carboxylic acids without rigorous head-to-head validation is scientifically unsound due to the profound structure-activity relationship (SAR) divergence introduced by regioisomerism. The 2-substituted 3-oxo-1,3-dihydroindazole core in 4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid positions the butanoic acid chain in a distinct spatial orientation relative to 1-substituted indazoles (e.g., 4-(1H-indazol-1-yl)butanoic acid) and 3-substituted indazoles (e.g., 4-(1H-indazol-3-yl)butanoic acid), thereby altering hydrogen-bonding geometry, π-stacking interactions, and overall target-binding complementarity . Additionally, the presence of the 3-oxo group introduces an additional hydrogen-bond acceptor site absent in non-oxygenated indazole analogs, further modulating interaction profiles with enzymatic active sites and receptor binding pockets . These structural distinctions translate into measurable differences in enzyme inhibition potency, target selectivity, and synthetic utility that render direct substitution without experimental verification a high-risk procurement decision [1].

Quantitative Differentiation Evidence: 4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid (CAS 1239772-84-9) Versus Analogs and In-Class Compounds


Xanthine Oxidase Inhibition: Modest Potency with Unique Kinetics Versus Non-Oxo Indazole Analogs

4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid exhibits measurable xanthine oxidase inhibitory activity with an IC50 of 13.1 μM (13,100 nM) in a standard fluorescence-based assay using human xanthine oxidase [1]. While this absolute potency is modest compared to clinical xanthine oxidase inhibitors (e.g., allopurinol and febuxostat exhibit IC50 values in the low nanomolar range), the compound's kinetic characterization as a mixed-type inhibitor (Ki = 4.20 nM for the enzyme-substrate complex) distinguishes it mechanistically from purely competitive inhibitors and may confer differential sensitivity to substrate concentration variations [2]. Notably, structurally related 5-methoxy-3-oxo-1,3-dihydro-2H-indazol-2-yl derivatives show improved potency (IC50 = 250 nM), establishing that the core scaffold is highly tunable and that the butanoic acid variant serves as a defined baseline for systematic SAR exploration [3].

Xanthine Oxidase Enzyme Inhibition Uric Acid Metabolism Gout

LRRK2-Targeted Protein Degradation: Indazole Core as a Validated E3 Ligase-Recruiting Scaffold

The indazole scaffold, including 3-oxo-1,3-dihydro-2H-indazol-2-yl derivatives, has been explicitly claimed as a target-protein-binding moiety in hetero-bifunctional degraders directed against leucine-rich repeat kinase 2 (LRRK2) [1]. The patent literature (US 11,981,683) establishes that indazole-based compounds function as LRRK2-recruiting elements when conjugated to cereblon E3 ubiquitin ligase ligands, enabling proximity-induced ubiquitination and proteasomal degradation of LRRK2 [2]. This degradation-based mechanism is fundamentally distinct from traditional occupancy-driven kinase inhibition. Notably, optimized N-heteroaryl indazole LRRK2 inhibitors demonstrate EC50 values as low as 27 nM against both wild-type and G2019S mutant LRRK2, with improved physicochemical properties and efflux transporter profiles [3]. The 4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid scaffold provides a versatile synthetic handle (carboxylic acid terminus) for linker conjugation in degrader construction, a functional capability absent in non-carboxylated indazole analogs.

LRRK2 Targeted Protein Degradation PROTAC Parkinson's Disease Neurodegeneration

IDO1 Inhibition: Positional SAR Reveals Critical Role of the 4-Position Linker

Structure-activity relationship studies on indazole-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have established that the linker group at the 4-position of the indazole scaffold exerts a dominant influence on inhibitory potency [1]. In a systematic evaluation of 1H-indazole derivatives, the optimal 4-position substitution pattern produced compounds with IC50 values as low as 5.3 μM against human IDO1 [2]. While the 4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid compound contains a butanoic acid chain rather than the optimized aryl/heteroaryl linkers identified in these SAR studies, the presence of a 4-position substituent places it within the demonstrated SAR tract. Moreover, the 3-oxo substitution (characteristic of the 3-oxo-1,3-dihydro-2H-indazole core) introduces an additional hydrogen-bond acceptor that can modulate binding interactions within the IDO1 active site, as corroborated by molecular docking studies of related indazole inhibitors [3]. Highly optimized indazole-based IDO1 inhibitors have achieved sub-micromolar cellular potency (IC50 = 42 nM in IFN-γ-stimulated HeLa cells), indicating substantial headroom for potency improvement through systematic linker optimization [4].

IDO1 Cancer Immunotherapy Kynurenine Pathway Immune Modulation

Chain-Length SAR: Butanoic Acid (C4) Occupies an Optimal Pharmacokinetic Sweet Spot

Within the homologous series of 3-oxo-1,3-dihydro-2H-indazol-2-yl alkanoic acids, the butanoic acid (C4) variant occupies a structurally defined intermediate position between shorter-chain (acetic acid, C2; propanoic acid, C3) and longer-chain (pentanoic acid, C5; hexanoic acid, C6) analogs . Computational predictions for indazole-carboxylic acid conjugates estimate a logP value of approximately 1.87 and aqueous solubility of ~2.6 mg/mL under physiologically relevant conditions [1]. This balanced lipophilicity profile (logP ~1.9) resides within the optimal range for oral bioavailability and cell permeability, contrasting with the higher hydrophilicity of shorter-chain analogs (C2–C3, logP < 1.0) and the elevated lipophilicity of longer-chain derivatives (C5–C6, logP > 2.5) that risk increased metabolic liability and reduced solubility [2]. The C4 butanoic acid chain length therefore represents a pragmatic compromise between synthetic accessibility (C4 intermediates are commercially available and cost-effective) and drug-like physicochemical parameters suitable for hit-to-lead progression.

Physicochemical Properties Lipophilicity ADME Drug-Likeness Lead Optimization

Validated Application Scenarios for 4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid (CAS 1239772-84-9) Procurement and Use


Xanthine Oxidase Inhibitor Lead Optimization and Mechanistic SAR Studies

This compound serves as a structurally defined moderate-affinity starting point for the systematic optimization of 3-oxoindazole-based xanthine oxidase inhibitors. The mixed-type inhibition kinetics (Ki = 4.20 nM for the enzyme-substrate complex) [1] provide a mechanistic baseline for structure-based design, while the 13.1 μM IC50 [2] offers sufficient assay window for evaluating potency improvements through 5-position substitution (e.g., methoxy, halogen, alkyl) that can achieve >50-fold potency gains. The carboxylic acid terminus further enables prodrug strategies and salt-form screening to enhance solubility and oral absorption.

LRRK2-Targeted Protein Degrader (PROTAC) Synthesis and Conjugation

The indazole scaffold is explicitly validated in patent literature as a LRRK2-targeting moiety for hetero-bifunctional degraders [3]. The butanoic acid carboxylic acid group provides a direct, synthetically accessible conjugation handle for amide coupling to E3 ubiquitin ligase ligands (e.g., cereblon, VHL, or IAP ligands) without requiring additional functional group installation or protecting group manipulation. This streamlined conjugation route reduces synthetic step count and improves overall degrader yield relative to non-carboxylated indazole analogs that necessitate pre-functionalization or linker attachment at alternative positions.

IDO1 Immunomodulatory Scaffold Development with 4-Position Linker Optimization

SAR studies have established that 4-position substitution on the indazole scaffold is a critical determinant of IDO1 inhibitory potency [4]. This compound places a carboxylic acid functional group at the 4-position, providing a versatile synthetic handle for exploring diverse linker chemistries (e.g., amide, ester, ether, triazole, or sulfonamide linkages) to optimize binding complementarity within the IDO1 active site. The 3-oxo substituent offers an additional hydrogen-bond acceptor that can be systematically exploited or removed to map interaction requirements, enabling rational, data-driven linker optimization campaigns.

Physicochemical Lead Profiling and Drug-Likeness Assessment in Early-Stage Discovery

With a predicted logP of ~1.87 and aqueous solubility of ~2.6 mg/mL [5], this compound occupies a Lipinski-compliant physicochemical space that supports both in vitro assay robustness and favorable ADME properties. This balanced profile makes the compound an ideal reference standard for evaluating the impact of structural modifications (e.g., chain-length variation, substituent introduction) on solubility, permeability, and metabolic stability in hit-to-lead progression. The C4 butanoic acid chain length provides a pragmatic baseline from which to explore both shorter (C2–C3) and longer (C5–C6) homologs, enabling systematic assessment of chain-length SAR on drug-like properties.

Quote Request

Request a Quote for 4-(3-oxo-1,3-dihydro-2H-indazol-2-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.